molecular formula C17H22BrN5O4 B10907035 [3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantyl](morpholino)methanone

[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantyl](morpholino)methanone

Cat. No.: B10907035
M. Wt: 440.3 g/mol
InChI Key: NFJHTYWUIAQLSX-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an adamantyl group, and a morpholino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The bromination and nitration of the triazole ring are then carried out using bromine and nitric acid, respectively.

The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst. The final step involves the attachment of the morpholino group through a nucleophilic substitution reaction, where the brominated triazole is reacted with morpholine under basic conditions.

Industrial Production Methods

Industrial production of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and adamantyl group play crucial roles in its binding affinity and specificity. The nitro group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone
  • 3-(5-Fluoro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone

Uniqueness

3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C17H22BrN5O4

Molecular Weight

440.3 g/mol

IUPAC Name

[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H22BrN5O4/c18-14-19-15(23(25)26)20-22(14)17-8-11-5-12(9-17)7-16(6-11,10-17)13(24)21-1-3-27-4-2-21/h11-12H,1-10H2

InChI Key

NFJHTYWUIAQLSX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br

Origin of Product

United States

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